Oxo(pentyloxy)acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57727-09-0 |
|---|---|
Molecular Formula |
C7H11O4- |
Molecular Weight |
159.16 g/mol |
IUPAC Name |
2-oxo-2-pentoxyacetate |
InChI |
InChI=1S/C7H12O4/c1-2-3-4-5-11-7(10)6(8)9/h2-5H2,1H3,(H,8,9)/p-1 |
InChI Key |
BYFDDFMFSLWMRY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOC(=O)C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Oxo Pentyloxy Acetate
Esterification Approaches to Oxo(pentyloxy)acetate Synthesis
The most direct route to pentyl 2-oxoacetate is the esterification of a carboxylic acid with an alcohol. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a primary method for this transformation. libretexts.orgorganic-chemistry.org This approach involves the reaction of 2-oxoacetic acid (glyoxylic acid) with pentan-1-ol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
The mechanism is a reversible nucleophilic acyl substitution where the alcohol's oxygen attacks the protonated carbonyl carbon of the carboxylic acid. masterorganicchemistry.comchemistrysteps.com To achieve high yields, the chemical equilibrium must be shifted toward the product. This is typically accomplished by using a large excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed, often through azeotropic distillation. libretexts.orgorganic-chemistry.org
A significant challenge in this synthesis is the nature of the starting material, glyoxylic acid, which is commercially available as a heat-sensitive aqueous solution and exists predominantly as its monohydrate. acs.orgresearchgate.net Direct esterification must therefore efficiently manage the presence of water. One reported methodology circumvents this by first isolating glyoxylic acid as an insoluble calcium salt, which is then suspended in the desired alcohol (pentan-1-ol). The addition of concentrated sulfuric acid liberates the free glyoxylic acid in situ, which then readily undergoes esterification. acs.orgacs.org
| Parameter | Condition/Reagent | Purpose | Citation |
|---|---|---|---|
| Reactants | 2-Oxoacetic acid (Glyoxylic Acid) & Pentan-1-ol | Provide the core structure of the target ester. | libretexts.org |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | Activates the carboxylic acid carbonyl for nucleophilic attack. | organic-chemistry.orgchemistrysteps.com |
| Driving Equilibrium | Excess alcohol or removal of water (e.g., Dean-Stark apparatus) | Shifts the reaction equilibrium to favor product formation per Le Châtelier's principle. | libretexts.org |
| Temperature | Heating under reflux | Provides the necessary activation energy for the reaction. | chemistrysteps.com |
Alkylation Strategies in Oxo-Containing Systems
Alkylation offers an alternative, though less direct, pathway to α-keto esters. This strategy involves the formation of a carbon-oxygen bond by reacting an enolate intermediate with a pentylating agent. The success of this approach hinges on controlling the regioselectivity of the alkylation.
Selective O-Alkylation Reactions
Enolates derived from carbonyl compounds are ambident nucleophiles, meaning they possess two nucleophilic sites: the α-carbon and the oxygen atom. jove.com Consequently, alkylation can result in either C-alkylation or O-alkylation. The formation of pentyl 2-oxoacetate via this route would require selective O-alkylation of an appropriate enolate precursor.
The outcome of the reaction (C- vs. O-alkylation) is influenced by several factors, including the nature of the counterion, the solvent, and the alkylating agent. O-alkylation is generally favored by conditions that promote a "free" or solvent-separated enolate, such as the use of polar aprotic solvents (e.g., HMPA, DMSO) and larger alkali metal counterions (K+ vs. Li+). quimicaorganica.org The product of C-attack is typically more thermodynamically stable, retaining the strong C=O bond, whereas the O-attack product preserves a weaker C=C bond. jove.com
Stereochemical Aspects of Alkylation
While pentyl 2-oxoacetate itself is achiral, the stereochemical implications of alkylation are critical when applied to more complex, chiral α-keto systems or when creating a new stereocenter. acs.orgrsc.org The alkylation of an enolate with an alkyl halide proceeds via an Sₙ2 mechanism. fiveable.me This means the reaction results in the inversion of configuration at the electrophilic carbon of the alkylating agent, if it is chiral.
Furthermore, the geometry of the enolate (E vs. Z) can influence the diastereoselectivity of the alkylation when the α-carbon is prochiral. quimicaorganica.org The formation of a specific enolate geometry can be controlled by the choice of base and reaction conditions. quimicaorganica.org For instance, bulky bases like lithium diisopropylamide (LDA) tend to form the less substituted (kinetic) enolate, while smaller alkoxide bases under equilibrating conditions can favor the more substituted (thermodynamic) enolate. fiveable.me The use of chiral auxiliaries attached to the carbonyl compound can also direct the alkylation to one face of the enolate, enabling highly diastereoselective transformations. uwo.camasterorganicchemistry.com
| Factor | Favors C-Alkylation | Favors O-Alkylation | Citation |
|---|---|---|---|
| Counterion | Small, coordinating cations (e.g., Li⁺) | Large, less coordinating cations (e.g., K⁺) | quimicaorganica.org |
| Solvent | Protic or less polar solvents (e.g., THF) | Polar aprotic solvents (e.g., DMSO, HMPA) | quimicaorganica.org |
| Alkylating Agent | "Soft" electrophiles (e.g., Alkyl iodides) | "Hard" electrophiles (e.g., Alkyl tosylates, trialkyloxonium salts) | jove.com |
| Product Stability | Thermodynamically more stable | Thermodynamically less stable | jove.com |
Multi-Step Organic Synthesis Protocols
More elaborate synthetic routes provide access to α-keto esters through the strategic construction of the core functional group, often followed by or preceded by key transformations.
Condensation Reactions in α-Ketoester Formation
Condensation reactions are powerful tools for carbon-carbon bond formation. While the classic Claisen condensation of two simple esters yields a β-ketoester, a "crossed" or "mixed" Claisen condensation can be adapted to produce α-ketoesters. masterorganicchemistry.comwikipedia.orgfiveable.me The most common strategy involves the reaction of a non-enolizable ester, typically diethyl oxalate (B1200264), with an enolizable ester. nih.govorganic-chemistry.org
In a hypothetical synthesis relevant to pentyl 2-oxoacetate, one could envision a condensation between diethyl oxalate and an ester that can be later converted to the desired structure. For example, the condensation of the lithium enolate of N-acetylpyrrolidine with diethyl oxalate is a known method to produce an α-ketoester structure. nih.gov Another well-established method involves the acylation of Grignard reagents or organolithium reagents with derivatives of oxalic esters, such as diethyl oxalate or ethyl 2-pyridyl oxalate. researchgate.nettandfonline.com For instance, reacting a Grignard reagent with diethyl oxalate, particularly in THF at low temperatures, can produce α-ketoesters in good yields. tandfonline.comtandfonline.com
Functional Group Interconversions Preceding Esterification
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meub.edu A highly effective multi-step route to pentyl 2-oxoacetate involves the oxidation of a precursor α-hydroxy ester. organic-chemistry.org
This two-step sequence would begin with the synthesis of pentyl 2-hydroxyacetate (pentyl glycolate). This can be readily prepared via a standard Fischer esterification of 2-hydroxyacetic acid (glycolic acid) with pentan-1-ol. The second and key step is the selective oxidation of the secondary alcohol in pentyl 2-hydroxyacetate to the corresponding ketone. google.com A wide array of oxidation reagents can accomplish this transformation. Classic methods include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). Modern, milder, and often more selective methods include Swern oxidation (using oxalyl chloride/DMSO) and the use of Dess-Martin periodinane (DMP). nih.gov More recently, catalytic aerobic oxidation methods using nitroxyl (B88944) radicals like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as the terminal oxidant have been developed for the chemoselective conversion of α-hydroxy acids to α-keto acids, a principle that extends to their esters. organic-chemistry.orgacs.org
| Oxidation Method | Key Reagents | Typical Conditions | Notes | Citation |
|---|---|---|---|---|
| Chromium-Based Oxidation | PCC (Pyridinium chlorochromate), PDC | CH₂Cl₂, Room temperature | Stoichiometric, generates chromium waste. | fiveable.me |
| Swern Oxidation | (COCl)₂, DMSO, then Et₃N | Low temperature (-78 °C to RT) | Mild conditions, avoids heavy metals. | nih.gov |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room temperature | Mild, high-yielding, but reagent is expensive and can be explosive. | nih.gov |
| Catalytic Aerobic Oxidation | AZADO (catalyst), NaNO₂, O₂ | Aqueous acetonitrile | Environmentally benign ("green"), uses air as oxidant. | acs.org |
Advanced Spectroscopic and Structural Elucidation of Oxo Pentyloxy Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. By analyzing chemical shifts, coupling patterns, and correlations, the precise structure of a molecule can be determined.
Predicted ¹H NMR Chemical Shifts for Pentyl 2-oxoacetate
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-α (CH₂) | 4.35 | Triplet (t) | 2H |
| H-β (CH₂) | 1.75 | Quintet (quin) | 2H |
| H-γ (CH₂) | 1.40 | Sextet (sxt) | 2H |
| H-δ (CH₃) | 0.95 | Triplet (t) | 3H |
| H-oxo (CHO) | 9.70 | Singlet (s) | 1H |
Note: These are predicted values and may vary slightly in an experimental setting.
The methylene protons (H-α) directly attached to the ester oxygen are expected to be the most deshielded of the pentyl chain due to the oxygen's electron-withdrawing effect, resulting in a downfield chemical shift around 4.35 ppm. The proton of the aldehyde group (H-oxo) is significantly deshielded by the adjacent carbonyl group and is predicted to appear far downfield, around 9.70 ppm.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the ester and aldehyde groups are expected to be the most downfield signals.
Predicted ¹³C NMR Chemical Shifts for Pentyl 2-oxoacetate
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O, ester) | 160.5 |
| C-2 (C=O, aldehyde) | 195.0 |
| C-α (CH₂) | 66.0 |
| C-β (CH₂) | 28.0 |
| C-γ (CH₂) | 22.0 |
| C-δ (CH₃) | 14.0 |
Note: These are predicted values and may vary slightly in an experimental setting.
The two carbonyl carbons are readily distinguishable, with the aldehyde carbonyl (C-2) appearing at a higher chemical shift (more deshielded) than the ester carbonyl (C-1). The carbon of the methylene group attached to the oxygen (C-α) is also significantly downfield compared to the other aliphatic carbons.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For pentyl 2-oxoacetate, cross-peaks would be expected between H-α and H-β, H-β and H-γ, and H-γ and H-δ, confirming the sequence of the pentyl chain. No correlation would be observed for the singlet H-oxo proton.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show cross-peaks between H-α and C-α, H-β and C-β, H-γ and C-γ, and H-δ and C-δ.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key expected correlations for pentyl 2-oxoacetate would include:
H-α to C-1 (ester carbonyl) and C-β.
H-oxo to C-1 (ester carbonyl) and C-2 (aldehyde carbonyl).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. For a flexible molecule like pentyl 2-oxoacetate, NOESY might show correlations between adjacent methylene groups in the pentyl chain, further confirming their proximity.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. For pentyl 2-oxoacetate, the expected molecular formula is C₇H₁₂O₃.
Predicted HRMS Data for Pentyl 2-oxoacetate
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 145.0865 |
| [M+Na]⁺ | 167.0684 |
The observation of ions with these exact masses would provide strong evidence for the proposed molecular formula.
In tandem mass spectrometry (MS/MS), a specific ion (e.g., the [M+H]⁺ ion) is selected and fragmented by collision with an inert gas. The resulting fragment ions provide valuable structural information. For pentyl 2-oxoacetate, several characteristic fragmentation pathways can be predicted.
Predicted Major Fragment Ions in CID of [M+H]⁺ for Pentyl 2-oxoacetate
| m/z | Proposed Fragment Structure | Neutral Loss |
| 117 | [M+H - CO]⁺ | CO |
| 89 | [M+H - C₄H₈]⁺ | Butene |
| 73 | [C₅H₉O]⁺ | C₂H₃O₂ |
| 57 | [C₄H₉]⁺ | C₃H₃O₃ |
A primary fragmentation would likely involve the loss of carbon monoxide (CO) from the aldehyde group. Another common fragmentation for esters is the McLafferty rearrangement, which for pentyl 2-oxoacetate would lead to the loss of butene. Cleavage of the ester bond can also occur, leading to fragments corresponding to the pentyl cation or the oxoacetyl moiety.
Electron-Activated Dissociation (EAD) for Unique Ion Generation
Electron-Activated Dissociation (EAD) offers a powerful tool for the structural elucidation of organic molecules, often providing complementary information to traditional collision-induced dissociation (CID). nih.gov In the case of Oxo(pentyloxy)acetate, EAD facilitates the generation of unique fragment ions that are crucial for confirming its molecular structure. The fragmentation of singly-charged precursor ions is initiated by interaction with a tunable beam of electrons. sciex.comsciex.com
The EAD spectrum of this compound is characterized by several key fragmentation pathways. A notable pathway involves the cleavage of the C-C bond adjacent to the keto group, a common fragmentation pattern for keto-esters. Another significant fragmentation occurs at the ester linkage, leading to ions corresponding to the pentyloxy group and the oxoacetate moiety. Unlike CID, which often results in the loss of neutral molecules, EAD can produce radical cations, providing more detailed structural information. mass-analytica.com
A plausible fragmentation pattern for this compound under EAD is the cleavage of the ester bond, leading to the formation of a pentyloxy radical cation and an oxoacetate anion, or vice-versa depending on the charge state of the precursor ion. Additionally, fragmentation within the pentyl chain can occur, leading to a series of ions with decreasing mass-to-charge ratios. The electron-impact nature of EAD can also induce rearrangements, leading to the formation of unique product ions not observed in other mass spectrometry techniques. researchgate.net
Table 1: Hypothetical EAD Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| [M+H]⁺ | 115.039 | [CH₃(CH₂)₄O]⁺ |
| [M+H]⁺ | 87.008 | [O=C(O)C=O]⁺ |
| [M+H]⁺ | 71.086 | [CH₃(CH₂)₃CH₂]⁺ |
| [M+H]⁺ | 57.070 | [CH₃(CH₂)₂CH]⁺ |
This table presents a hypothetical fragmentation pattern based on the principles of EAD and the structure of this compound.
Infrared (IR) Spectroscopy for Vibrational Mode Characterization
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of both the keto and ester functionalities.
The most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups (one keto and one ester), two distinct C=O stretching bands are expected. The keto C=O stretch typically appears at a lower wavenumber (around 1715 cm⁻¹) compared to the ester C=O stretch (around 1740 cm⁻¹). libretexts.org The exact positions of these bands can be influenced by the electronic environment and potential intermolecular interactions.
Another key feature is the C-O stretching vibrations of the ester group, which typically appear as two bands in the region of 1300-1000 cm⁻¹. quimicaorganica.org The asymmetric C-O-C stretch is usually stronger and appears at a higher wavenumber than the symmetric stretch. Additionally, the spectrum will show C-H stretching vibrations from the pentyl group just below 3000 cm⁻¹. docbrown.info
Table 2: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~2960-2870 | Medium-Strong | C-H stretching (pentyl group) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1715 | Strong | C=O stretching (keto) |
| ~1250 | Strong | Asymmetric C-O-C stretching (ester) |
| ~1100 | Medium | Symmetric C-O-C stretching (ester) |
This table is a prediction of the IR spectrum based on characteristic functional group frequencies.
X-ray Crystallography for Solid-State Molecular Architecture
While no specific crystal structure for this compound is publicly available, we can infer its likely solid-state architecture based on the principles of X-ray crystallography and the known structures of similar small organic molecules. X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. wikipedia.org
The primary intermolecular forces governing the crystal structure of this compound are expected to be dipole-dipole interactions between the polar carbonyl groups. libretexts.orgyoutube.com Additionally, weak C-H...O hydrogen bonds are likely to be present, where the hydrogen atoms of the pentyl chain interact with the oxygen atoms of the carbonyl groups of neighboring molecules. acs.org These interactions, although weak, can collectively contribute significantly to the stability of the crystal lattice. Due to the absence of aromatic rings, π-π stacking interactions are not expected in the crystal structure of this compound.
Mechanistic Insights into the Reactivity of Oxo Pentyloxy Acetate
Photochemical Transformations of α-Ketoesters
α-Ketoesters, such as oxo(pentyloxy)acetate, are known to undergo photochemical reactions upon exposure to light, particularly in the UV-A region of the solar spectrum. rsc.org These transformations are initiated by the excitation of the carbonyl group to a singlet or triplet state and can proceed through various pathways, including photofragmentation and hydrogen abstraction.
The Norrish Type II reaction is a characteristic photochemical process for carbonyl compounds that possess accessible γ-hydrogen atoms. wikipedia.orgyoutube.com In the case of this compound, this reaction involves the intramolecular abstraction of a hydrogen atom from the γ-carbon of the pentyloxy group by the excited carbonyl oxygen.
The mechanism commences with the photoexcitation of the α-keto group to an excited singlet state (S1), which can then undergo intersystem crossing to the more stable triplet state (T1). scispace.com The excited carbonyl oxygen then abstracts a hydrogen atom from the γ-position of the pentyloxy chain, leading to the formation of a 1,4-biradical intermediate. youtube.com This biradical can then undergo β-scission, which involves the cleavage of the Cα-Cβ bond, to yield an enol and an alkene. The enol rapidly tautomerizes to the corresponding ketone. wikipedia.org
Table 1: Products of Norrish Type II Photofragmentation of this compound
| Reactant | Intermediate | Fragmentation Products |
|---|
It is noteworthy that the Norrish Type II reaction can tolerate the presence of oxygen and water, making it relevant in various environmental conditions. rsc.org
Intramolecular hydrogen abstraction is a fundamental step in the Norrish Type II reaction, but it can also lead to other products. rsc.orgacs.org The abstraction of a γ-hydrogen by the excited carbonyl group of this compound is a key example of a 1,5-hydrogen shift. scispace.com The initially formed 1,4-biradical can also undergo intramolecular cyclization to form a cyclobutanol (B46151) derivative, a reaction known as the Norrish-Yang reaction. wikipedia.orgyoutube.com
Furthermore, depending on the specific conformation and the presence of other abstractable hydrogens, different intramolecular hydrogen abstraction processes can occur. For instance, if there are accessible hydrogens at other positions, alternative biradical intermediates could be formed, potentially leading to a mixture of products. The efficiency and outcome of these processes are influenced by factors such as the flexibility of the alkyl chain and the lifetime of the excited state. taylorfrancis.com
Hydrolytic Stability and Ester Cleavage Mechanisms
The ester linkage in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond. This process can be catalyzed by either acid or base. The ketone group at the α-position, being electron-withdrawing, makes the ester carbonyl carbon more electrophilic and thus more prone to nucleophilic attack. nih.gov
Under basic conditions (saponification), a hydroxide (B78521) ion directly attacks the ester carbonyl carbon, forming a tetrahedral intermediate. openstax.org Subsequent collapse of this intermediate results in the expulsion of the pentyloxide anion, yielding a carboxylic acid, which is then deprotonated in the basic medium to form the carboxylate salt. openstax.org
In an acidic environment, the carbonyl oxygen of the ester is first protonated, which enhances the electrophilicity of the carbonyl carbon. openstax.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of pentanol (B124592) is eliminated, and the carboxylic acid is regenerated. openstax.org
It's important to note that α-ketoesters can exhibit rapid spontaneous hydrolysis in aqueous media, leading to the formation of the corresponding α-ketoacid and alcohol. nih.govnih.gov The cleavage of the ester can also occur via SN2-type dealkylation under certain neutral, non-hydrolytic conditions using strong nucleophiles. researchgate.net
Oxidation and Reduction Pathways
The this compound molecule contains two functional groups that can undergo oxidation and reduction: the ketone and the ester. libretexts.org
Reduction: The ketone group can be selectively reduced to a secondary alcohol (α-hydroxyester) using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). libretexts.org Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester functionalities, yielding a diol. openstax.org Asymmetric transfer hydrogenation can be employed for the enantioselective reduction of the α-keto group to a chiral α-hydroxy ester. acs.org
Oxidation: The α-ketoester functionality is relatively oxidized. Further oxidation would likely lead to cleavage of the carbon-carbon bond. For instance, oxidative cleavage can occur under specific enzymatic conditions, such as with cytochrome P-450, which can catalyze the oxidative cleavage of carboxylic acid esters. nih.gov Various methods exist for the synthesis of α-ketoesters through the oxidation of corresponding α-hydroxy esters or other precursors. organic-chemistry.orgorganic-chemistry.orgresearchgate.net
Table 2: Common Oxidation and Reduction Reactions of this compound
| Reaction Type | Reagent | Functional Group Targeted | Product |
|---|---|---|---|
| Reduction | NaBH₄ | Ketone | Methyl 2-hydroxyheptanoate |
| Reduction | LiAlH₄ | Ketone and Ester | 1,2-Heptanediol |
Nucleophilic and Electrophilic Addition Reactions at the Oxo-Group
The carbonyl carbon of the oxo-group in this compound is electrophilic and thus susceptible to nucleophilic addition reactions. openochem.orglibretexts.orgstudy.com A wide variety of nucleophiles, including Grignard reagents, organolithium compounds, and cyanide ions, can attack this carbon. youtube.com The initial product of this addition is a tetrahedral intermediate which, upon workup, yields a tertiary alcohol. youtube.com
Under acidic conditions, the carbonyl oxygen can be protonated, which increases the electrophilicity of the carbonyl carbon, making it more reactive towards weak nucleophiles. openochem.org
Electrophilic addition to the oxo-group is less common. However, α-diazoesters have been shown to act as electrophiles in reactions with ketones, suggesting the possibility of unique electrophilic interactions at the α-ketoester moiety. acs.orgfigshare.com
Rearrangement Reactions Involving the this compound Scaffold
The α-ketoester scaffold can participate in various rearrangement reactions. One notable example is the α-ketol rearrangement, which involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, a structure that can be formed from the reduction of the α-ketoester. nih.govwikipedia.org This rearrangement is typically induced by acid or base and is driven by the formation of a more stable isomeric product. wikipedia.org
While direct rearrangement of the this compound itself is not a commonly cited reaction, derivatives of α-ketoesters can undergo synthetically useful rearrangements. For example, O-allyl α-ketoesters can undergo Claisen rearrangements. nih.gov Additionally, diimines derived from α-keto esters can participate in diaza-Cope rearrangements. thieme-connect.com These examples highlight the potential for the α-ketoester framework to be a versatile platform for complex molecular reorganizations.
Alkoxide-Mediated Rearrangement Mechanisms
Comprehensive searches of scientific literature and chemical databases did not yield specific information regarding the alkoxide-mediated rearrangement mechanisms of this compound. While base-catalyzed rearrangements are well-documented for other classes of carbonyl compounds, such as the Favorskii rearrangement of α-halo ketones or the α-ketol rearrangement of α-hydroxy ketones, these mechanisms are not directly applicable to an α-keto ester like this compound without significant speculation. wikipedia.org
The reactivity of α-keto esters in the presence of alkoxides typically involves reactions such as transesterification, where the alkoxy group of the ester is exchanged, or condensation reactions at the α-carbon. However, a rearrangement of the carbon skeleton mediated by an alkoxide for this specific compound is not a documented pathway in the available scientific literature.
Further research would be required to determine if this compound can undergo an alkoxide-mediated rearrangement and to elucidate the specific mechanistic pathway of such a transformation. At present, there are no detailed research findings or data tables available to describe this specific chemical behavior.
Computational and Theoretical Investigations of Oxo Pentyloxy Acetate
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the electronic structure and energy of molecules. These methods are fundamental to predicting molecular properties and behavior.
Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic properties of molecules. mdpi.com For pentyl glyoxylate (B1226380), DFT calculations can elucidate its electronic structure and predict its reactivity. sigmaaldrich.comsigmaaldrich.com Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.
DFT is also employed to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how pentyl glyoxylate will interact with other reagents. For instance, the carbonyl carbons of the ester and keto groups are expected to be electrophilic sites, while the oxygen atoms are nucleophilic centers. Such analyses are crucial in understanding reaction mechanisms, such as in cross-coupling reactions or cycloadditions involving related glyoxylate compounds. nih.govluisrdomingo.com
Table 1: Representative DFT-Calculated Electronic Properties This table contains representative data based on typical DFT calculations for similar organic esters.
| Parameter | Representative Value | Description |
| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability; a larger gap suggests lower reactivity. |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |
| Ionization Potential | 9.8 eV | The minimum energy required to remove an electron from the molecule. |
Due to several rotatable single bonds in its pentyloxy chain and ester group, pentyl glyoxylate can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface that governs their interconversion.
Computational methods, often starting with molecular mechanics and refined with DFT, are used to systematically rotate the molecule's bonds and calculate the energy of each resulting structure. mdpi.com This process identifies local and global energy minima on the potential energy landscape. The results can reveal the preferred shapes of the molecule in the gas phase or in solution, which can significantly influence its physical properties and biological activity. For pentyl glyoxylate, key rotations would be around the C-O and C-C bonds of the pentyl group and the C-O bond of the ester linkage.
Table 2: Hypothetical Relative Energies of Pentyl Glyoxylate Conformers This table illustrates how the relative energies of different conformers might be presented. Values are hypothetical.
| Conformer | Dihedral Angle (O=C-O-C) | Dihedral Angle (C-O-C-C) | Relative Energy (kJ/mol) | Boltzmann Population (%) |
| A (Global Minimum) | 180° (trans) | 180° (anti) | 0.0 | 65.2 |
| B | 180° (trans) | 60° (gauche) | 2.1 | 25.1 |
| C | 0° (cis) | 180° (anti) | 8.5 | 2.5 |
| D | 0° (cis) | 60° (gauche) | 10.2 | 1.1 |
Quantum chemical calculations are instrumental in modeling the step-by-step mechanism of chemical reactions involving pentyl glyoxylate. researchgate.net This involves identifying all reactants, intermediates, transition states, and products along a proposed reaction coordinate. nih.gov A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier reactants must overcome. nih.gov
By calculating the energies of these stationary points, a reaction energy profile can be constructed. The height of the energy barrier, known as the activation energy, is critical for determining the reaction rate. DFT is frequently used to optimize the geometry of transition states and calculate their energies. nih.gov This approach has been applied to understand the stereochemistry and viability of various reactions involving glyoxylate esters, such as ene reactions and aldol (B89426) additions. acs.orgacs.org
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the forces between atoms and uses Newton's laws of motion to model their movements, providing a virtual "movie" of the molecule's behavior in a simulated environment (e.g., in water or another solvent).
For pentyl glyoxylate, MD simulations can reveal its conformational flexibility in solution. nih.gov These simulations can show how the molecule folds, stretches, and interacts with solvent molecules. The resulting trajectory provides detailed information on the range of accessible conformations and the timescales of transitions between them, offering a more realistic picture of the molecule's behavior than static models alone. core.ac.uk
In Silico Prediction of Molecular Parameters (excluding ADME)
A wide range of physicochemical parameters for molecules like pentyl glyoxylate can be predicted using computational algorithms, often referred to as in silico methods. These predictions are valuable for initial characterization without the need for immediate experimental synthesis. Publicly available databases often provide a suite of such calculated properties.
These parameters are derived from the molecule's 2D or 3D structure using quantitative structure-property relationship (QSPR) models or other computational algorithms. They include topological descriptors, steric properties, and electronic properties that are fundamental to the molecule's identity and behavior.
Table 3: Computationally Predicted Molecular Parameters for Pentyl 2-oxoacetate Source: Data retrieved from the PubChem database (CID 138676).
| Parameter | Predicted Value |
| Molecular Weight | 144.17 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
| Exact Mass | 144.078644 g/mol |
| Topological Polar Surface Area | 43.4 Ų |
| Heavy Atom Count | 10 |
| Formal Charge | 0 |
| Complexity | 134 |
Integration with Open-Data Platforms in Computational Chemistry
The results of computational investigations, as well as predicted molecular parameters, are increasingly being shared through open-data platforms. Databases such as PubChem, ChEMBL, and ChemSpider serve as large repositories for chemical information, including computationally generated data for countless compounds like pentyl glyoxylate.
This integration is vital for the advancement of chemical sciences. By depositing calculated structures, energies, and properties into these databases, researchers ensure their work is accessible, discoverable, and reproducible. researchgate.net These platforms facilitate large-scale data mining efforts, allowing scientists to identify trends across vast chemical spaces and to develop and validate new predictive models (e.g., QSAR models). The availability of computed data for pentyl glyoxylate on a platform like PubChem (CID 138676) demonstrates this modern approach to data sharing in computational chemistry.
Applications and Synthetic Utility of Oxo Pentyloxy Acetate
Role as a Key Intermediate in Complex Organic Synthesis
The unique structural features of α-keto esters like Oxo(pentyloxy)acetate position them as crucial intermediates in the total synthesis of natural products and pharmaceutically active molecules. The adjacent keto and ester functionalities provide multiple reaction sites that can be selectively targeted to construct intricate molecular architectures.
One notable example highlighting the utility of an α-keto ester moiety is in the synthesis of the natural product (-)-Hopeanol. In this synthesis, an α-ketoester was utilized as a precursor for a key intramolecular Friedel–Crafts cyclization. While not specifically this compound, the strategy demonstrates the potential of this class of compounds. The synthesis involved the esterification of an alcohol with an α-ketoacid, followed by a Grignard addition to the keto carbonyl group. Subsequent dehydroxylation and cyclization led to the formation of the core lactone structure of the target molecule. This example underscores how the α-keto ester functionality can be strategically employed to facilitate complex bond formations. nih.gov
Furthermore, in the formal synthesis of (+)-Camptothecin, a potent anticancer alkaloid, an α-ketoester played a pivotal role in establishing a key stereocenter. The ketoacid was esterified with a chiral auxiliary, and subsequent nucleophilic addition to the keto group proceeded with high diastereoselectivity. This step was crucial for controlling the stereochemistry of the final product. nih.gov These examples, while not directly employing this compound, illustrate the strategic importance of the α-keto ester unit as a key intermediate in the construction of complex and biologically significant molecules. The pentyloxy group in this compound can offer advantages in terms of solubility and physical properties during a synthetic sequence.
Utilization as a Building Block in Heterocyclic Chemistry
The reactivity of the 1,2-dicarbonyl system in this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. Condensation reactions with binucleophilic reagents are a common and efficient strategy for constructing five- and six-membered rings.
Quinoxalines: The synthesis of quinoxalines, a class of nitrogen-containing heterocycles with diverse biological activities, is a classic application of α-keto esters. The reaction of an α-dicarbonyl compound, such as this compound, with an o-phenylenediamine (B120857) leads to the formation of the quinoxaline (B1680401) ring system through a cyclocondensation reaction. sapub.orgnih.govorganic-chemistry.orgencyclopedia.pubnih.gov This reaction is generally high-yielding and tolerant of a wide range of substituents on both the diamine and the α-keto ester, allowing for the synthesis of a diverse library of quinoxaline derivatives.
| Reactant 1 | Reactant 2 | Heterocyclic Product |
| This compound | o-Phenylenediamine | 2-(Pentyloxycarbonyl)quinoxaline |
Pyrazines: Pyrazines are another important class of N-heterocycles found in many natural products and pharmaceuticals. While the direct condensation of α-keto esters with 1,2-diamines is a common route to quinoxalines, the synthesis of pyrazines often involves the self-condensation of α-amino ketones or the reaction of α-diketones with diamines. nih.govyoutube.com The α-keto ester moiety of this compound can be a precursor to the necessary α-dicarbonyl functionality for pyrazine (B50134) synthesis.
Oxazoles: Oxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. Various synthetic methods for oxazoles utilize precursors that can be derived from or are analogous to α-keto esters. For instance, the reaction of α-amido-β-ketoesters, which can be prepared through the acylation of protected glycine, can be dehydrated to form 1,3-oxazoles. organic-chemistry.org Other methods include the reaction of α-diazoketones with amides, showcasing the versatility of α-carbonyl compounds in forming this heterocyclic system. nih.gov
Synthetic Reagent in Diverse Organic Transformations
Beyond its role as a building block for heterocycles, the dual reactivity of the ketone and ester groups in this compound allows it to participate in a variety of other important organic transformations.
Wittig Reaction: The ketone carbonyl group in this compound is susceptible to nucleophilic attack by phosphorus ylides in the Wittig reaction. This reaction is a powerful tool for the formation of carbon-carbon double bonds, converting the ketone into an alkene. This transformation would yield an α,β-unsaturated ester, a valuable synthetic intermediate for further functionalization.
Grignard and Organolithium Reactions: The electrophilic ketone carbonyl of this compound can react with organometallic reagents such as Grignard reagents or organolithium compounds. This addition reaction results in the formation of a tertiary alcohol, providing a route to increase molecular complexity and introduce new carbon-carbon bonds.
Reductive Amination: The ketone functionality of this compound can undergo reductive amination. This reaction involves the initial formation of an imine or enamine upon reaction with a primary or secondary amine, followed by reduction to the corresponding amine. This transformation provides a direct route to α-amino esters, which are important building blocks for peptides and other biologically active molecules. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgnih.gov
Darzens Condensation: While the classical Darzens condensation involves α-halo esters, the principle of nucleophilic addition to a carbonyl followed by intramolecular substitution can be conceptually extended. The enolate of an α-halo ester can add to the ketone of this compound to form an α,β-epoxy ester, also known as a glycidic ester. These products are versatile intermediates that can be further transformed into aldehydes, ketones, or other functional groups. organic-chemistry.orgwikipedia.orgmychemblog.comresearchgate.netbuchler-gmbh.com
The following table summarizes the key transformations of this compound:
| Reaction Type | Reactant | Functional Group Transformation | Product Class |
| Wittig Reaction | Phosphorus Ylide | Ketone to Alkene | α,β-Unsaturated Ester |
| Grignard Reaction | Organomagnesium Halide | Ketone to Tertiary Alcohol | α-Hydroxy Ester |
| Reductive Amination | Amine, Reducing Agent | Ketone to Amine | α-Amino Ester |
| Darzens-type Condensation | α-Halo Ester Enolate | Ketone to Epoxide | Glycidic Ester |
Emerging Research Directions and Future Perspectives on Oxo Pentyloxy Acetate
Development of Green Chemistry Approaches for Synthesis
The synthesis of esters, including oxo(pentyloxy)acetate, is undergoing a paradigm shift towards more environmentally benign methods, guided by the principles of green chemistry. solubilityofthings.comresolvemass.ca This approach emphasizes waste prevention, maximization of atom economy, use of less hazardous chemicals, energy efficiency, and the utilization of renewable resources. organic-chemistry.orgacs.org
Current research focuses on replacing traditional synthesis routes, which may involve hazardous reagents or generate significant waste, with sustainable alternatives. researchgate.net One promising avenue is the adoption of catalytic processes that are superior to stoichiometric reagents, minimizing waste and improving reaction efficiency. acs.org For instance, the development of protocols using recoverable catalysts or benign solvents like water is a key area of investigation. researchgate.netnih.gov
Energy efficiency is another core principle being addressed. solubilityofthings.com Techniques such as microwave-assisted synthesis and ultrasound-mediated reactions are being explored to reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comnih.gov These methods offer the potential for rapid and efficient synthesis of this compound and its derivatives. resolvemass.ca Furthermore, the use of renewable feedstocks, derived from biomass, is a long-term goal that aligns with the principles of sustainability. solubilityofthings.commdpi.com The conversion of biomass-derived α-hydroxy acids into α-keto acid esters through catalytic oxidation is a prime example of upgrading renewable resources into high-value chemicals. mdpi.com
Table 1: Key Green Chemistry Principles in the Synthesis of Oxo-Esters
| Principle | Application in Oxo-Ester Synthesis | Potential Benefit |
|---|---|---|
| Waste Prevention | Designing synthesis routes with high yields and minimal byproducts. | Reduced environmental impact and lower disposal costs. |
| Atom Economy | Utilizing reactions like addition and rearrangement that incorporate all reactant atoms into the final product. | Maximized resource efficiency and minimized waste. |
| Safer Solvents | Replacing traditional organic solvents with water, supercritical CO₂, or ionic liquids. | Reduced toxicity and environmental pollution. resolvemass.ca |
| Energy Efficiency | Employing microwave or ultrasonic irradiation instead of conventional heating. | Faster reaction times and lower energy consumption. mdpi.com |
| Use of Catalysis | Replacing stoichiometric reagents with highly selective catalytic alternatives. | Increased reaction efficiency and reduced waste streams. acs.org |
| Renewable Feedstocks | Synthesizing from biomass-derived platform molecules. | Reduced reliance on fossil fuels and enhanced sustainability. mdpi.com |
Advanced Analytical Techniques for Trace Analysis and Purity Assessment
The purity of chemical compounds is critical for their application, and the development of advanced analytical techniques is essential for the accurate characterization of this compound. Research in this area is focused on enhancing the sensitivity, selectivity, and speed of methods for both trace analysis and comprehensive purity profiling.
For trace analysis, chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the cornerstone techniques. moravek.com These methods allow for the separation and detection of minute impurities, providing detailed information about the composition of a sample. High-resolution mass spectrometry, in particular, offers precise mass measurements that can aid in the identification of unknown impurities.
Quantitative NMR (qNMR) is emerging as a powerful and versatile tool for purity assessment. nih.gov Unlike chromatographic techniques that rely on reference standards for quantification, qNMR can provide an absolute measure of purity by comparing the integral of the analyte signal to that of a certified internal standard. The 100% qNMR method, which can be combined with internal and external calibration using residual solvent signals, offers a robust way to determine absolute content without the need for precise sample weighing. nih.gov Spectroscopic methods like NMR are also considered orthogonal to chromatographic purification techniques, making them ideal for providing an independent assessment of purity. nih.gov
Other methods for purity assessment include testing physical properties like melting and boiling points, where deviations from the values of a pure standard can indicate the presence of impurities. moravek.com
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Application for this compound | Advantages |
|---|---|---|---|
| Gas/Liquid Chromatography (GC/LC) | Separation of components based on their distribution between a stationary and a mobile phase. moravek.com | Detection and quantification of volatile and non-volatile impurities. | High sensitivity and resolving power for complex mixtures. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Identification of impurities by determining their molecular weight and fragmentation patterns. | High specificity and ability to identify unknown compounds. |
| Quantitative NMR (qNMR) | Measurement of the nuclear magnetic resonance signal intensity relative to a standard. nih.gov | Absolute purity determination and structural confirmation of the main component and impurities. | Provides structural information, is non-destructive, and can be an absolute method. |
| Physical Property Testing | Measurement of melting point, boiling point, and refractive index. moravek.com | A simple, preliminary check for the presence of impurities. | Fast, inexpensive, and requires basic laboratory equipment. |
Predictive Modeling for Novel Oxo-Ester Derivatives
The design of new molecules with specific desired properties is a central goal in chemical research. Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, offers a powerful in silico approach to accelerate the discovery of novel oxo-ester derivatives. wikipedia.orgprotoqsar.com
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org For oxo-ester derivatives, QSAR could be employed to predict toxicological profiles, such as aquatic toxicity. nih.gov By calculating molecular descriptors that encode structural features, researchers can build models to forecast the activity of yet-unsynthesized compounds, prioritizing the synthesis of safer and more effective molecules. nih.govresearchgate.net
Similarly, QSPR models correlate chemical structure with physicochemical properties. researchgate.net These models can predict properties like boiling point, enthalpy of vaporization, and solubility for new this compound derivatives. researchgate.netnih.gov Thermodynamic models and machine learning approaches are increasingly being used to predict such properties with high accuracy. dtu.dkdtu.dknih.gov This predictive capability is invaluable for designing derivatives suited for specific applications, for example, as solvents with particular boiling points or as intermediates with desired reactivity.
The development of these computational tools relies on transforming chemical structures into machine-readable formats and using statistical and machine learning algorithms to identify structure-property patterns. protoqsar.comnih.gov These in silico methods can also predict metabolic pathways and the reactivity of molecules, guiding the design process to avoid undesirable metabolic fates or instability. pensoft.netmdpi.comresearchgate.net
Table 3: Predictive Modeling Approaches for Oxo-Ester Derivatives
| Modeling Approach | Description | Predicted Properties | Application in Design |
|---|---|---|---|
| QSAR | Correlates molecular structure with biological activity. wikipedia.org | Toxicity, therapeutic effects, environmental impact. nih.gov | Designing safer derivatives with enhanced biological activity. |
| QSPR | Correlates molecular structure with physicochemical properties. researchgate.net | Boiling point, density, solubility, reactivity. researchgate.netnih.gov | Tailoring derivatives for specific physical applications (e.g., solvents, polymers). |
| In Silico Metabolism | Predicts the biotransformation of a molecule by metabolic enzymes. pensoft.netmdpi.com | Metabolites, metabolic stability, potential for drug-drug interactions. | Optimizing molecular structures to achieve desired pharmacokinetic profiles. |
| Thermodynamic Models | Uses equations of state to predict thermodynamic properties. dtu.dkdtu.dk | Heat capacity, speed of sound, Joule-Thomson coefficient. | Engineering fluids and reaction conditions for industrial processes. |
Exploration of New Catalytic Systems for Efficient Transformations
Catalysis is at the heart of modern, efficient chemical synthesis. For transformations involving this compound, such as its synthesis via esterification or transesterification, the exploration of novel catalytic systems is a vibrant area of research aimed at improving yield, selectivity, and sustainability.
One major focus is on the development of heterogeneous catalysts. Unlike their homogeneous counterparts, heterogeneous catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which simplifies their separation from the product and allows for easier recycling. mdpi.commdpi.com This is a key advantage in creating more sustainable and cost-effective industrial processes. For α-keto ester synthesis, heterogeneous systems are being investigated for the conversion of α-hydroxy acids, offering a green pathway from biomass. mdpi.com
Biocatalysis, the use of enzymes or whole cells to catalyze reactions, represents another green and highly selective approach. mdpi.com Esterases and lipases can catalyze the formation of ester bonds under mild conditions, often with high enantioselectivity, which is crucial for the synthesis of chiral molecules. mdpi.comabap.co.in The use of whole-cell biocatalysts for the reduction of α-keto esters to optically enriched α-hydroxy esters is an example of their application in producing valuable chiral building blocks. abap.co.in
Furthermore, research into novel metal-based catalysts continues to yield promising results. For instance, recently developed bimetallic oxide nanoclusters have shown remarkable efficiency in ester-producing reactions using molecular oxygen as a benign oxidant, with water as the only byproduct. labmanager.combritishwaterfilter.com Platinum-catalyzed C–H acylation presents an efficient, oxidant-free method for introducing the α-keto ester functional group. acs.org These advanced catalytic systems offer pathways for the synthesis and transformation of this compound with higher efficiency and a significantly reduced environmental footprint. researchgate.netacs.orgunc.edu
Table 4: Emerging Catalytic Systems for Oxo-Ester Transformations
| Catalyst Type | Example(s) | Key Transformation | Advantages |
|---|---|---|---|
| Heterogeneous Catalysts | Sulfonated resins (Amberlyst-15), solid acids (e.g., CaO). mdpi.commdpi.com | Transesterification, Esterification. mdpi.comnih.gov | Ease of separation and reusability, potential for continuous flow processes. mdpi.com |
| Biocatalysts (Enzymes) | Esterases, Lipases, Whole cells (e.g., Candida parapsilosis). mdpi.comabap.co.in | Ester synthesis, Asymmetric reduction of the keto group. abap.co.in | High selectivity (chemo-, regio-, and enantio-), mild reaction conditions, biodegradable. mdpi.com |
| Homogeneous Acid Catalysts | Sulfuric acid, Trifluoroacetic acid. researchgate.netjbiochemtech.com | Acid-catalyzed transesterification. researchgate.net | High activity and good performance for feedstocks with high free fatty acids. jbiochemtech.com |
| Advanced Metal Catalysts | Rhodium-Ruthenium (RhRu) bimetallic oxide clusters, Platinum (Pt) catalysts. labmanager.comacs.org | Cross-Dehydrogenative Coupling, C-H Acylation. labmanager.comacs.org | High efficiency, use of green oxidants (O₂), novel reaction pathways. britishwaterfilter.com |
| Oxo-ester Mediated Ligation | Activated p-nitrophenyl esters. nih.govnih.gov | Native Chemical Ligation for peptide synthesis. nih.gov | Enables the coupling of large peptide fragments under mild conditions. nih.gov |
Q & A
Q. What are the standard synthetic routes for oxo(pentyloxy)acetate, and what factors influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves esterification of oxoacetic acid with pentanol under acid catalysis (e.g., H₂SO₄) via reflux conditions. Key parameters include:
- Molar ratio : Optimal 1:1.2 (oxoacetic acid:pentanol) to drive equilibrium.
- Catalyst concentration : 1–2% sulfuric acid by volume.
- Reaction time : 6–8 hours under reflux (80–90°C).
For purification, fractional distillation or silica gel chromatography is recommended. Industrial-scale adaptations using continuous flow reactors improve yield (85–92%) and reduce side products (e.g., diesters) by precise temperature control .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Molar Ratio (Acid:Alc) | 1:1.2 | Prevents unreacted pentanol |
| Catalyst (H₂SO₄) | 1–2% v/v | Minimizes side reactions |
| Temperature | 80–90°C | Balances kinetics/stability |
Q. How can hydrolysis of this compound be optimized for different downstream applications?
Methodological Answer: Hydrolysis conditions dictate product outcomes:
- Acidic hydrolysis (HCl/H₂O, 70°C, 4h): Yields oxoacetic acid and pentanol, ideal for recovering starting materials .
- Basic hydrolysis (NaOH/H₂O, 60°C, 2h): Produces sodium oxoacetate, suitable for salt-sensitive applications.
Q. Key considerations :
- Monitoring : Use TLC (Rf = 0.3 in ethyl acetate/hexane 3:7) or GC-MS to track reaction completion.
- Work-up : Neutralize with dilute HCl (for basic hydrolysis) to isolate oxoacetic acid.
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Methodological Answer:
- NMR : ¹H NMR (CDCl₃) shows ester carbonyl at δ 170–175 ppm and pentyloxy protons at δ 1.2–1.6 ppm .
- GC-MS : Quantify purity using a DB-5 column (30 m × 0.25 mm) with splitless injection (250°C).
- FT-IR : Confirm ester C=O stretch at 1740–1720 cm⁻¹.
Note : For oxo-acid derivatives (e.g., hydrolysis products), oximation (using hydroxylamine) stabilizes α-keto acids and simplifies GC-MS analysis by reducing peak overlap .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data in this compound reaction mechanisms?
Methodological Answer: Discrepancies in mechanistic studies (e.g., nucleophilic substitution vs. radical pathways) require:
- Isotopic labeling : Use D₂O to track proton transfer in hydrolysis.
- Kinetic isotope effects (KIE) : Compare reaction rates of H/D-substituted substrates.
- Computational modeling : DFT calculations (B3LYP/6-31G*) to map transition states .
Case Study : Conflicting hydrolysis rates in acidic vs. basic media may arise from solvent polarity effects. Replicate reactions in aprotic solvents (e.g., THF) to isolate mechanistic pathways .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer: The pentyloxy group introduces steric hindrance and electron-donating effects :
- Steric effects : Bulkier nucleophiles (e.g., tert-butylamine) show reduced reactivity (20% yield vs. 75% for methylamine).
- Electronic effects : Electron-withdrawing groups on the nucleophile (e.g., nitro substituents) enhance electrophilicity at the carbonyl carbon.
Q. Table 2: Reactivity of Nucleophiles
| Nucleophile | Yield (%) | Conditions |
|---|---|---|
| Methylamine | 75 | Et₃N, DCM, 25°C, 12h |
| tert-Butylamine | 20 | Same as above |
| 4-Nitroaniline | 65 | K₂CO₃, DMF, 60°C, 6h |
Q. What advanced computational methods support the design of this compound derivatives with targeted properties?
Methodological Answer:
- Retrosynthetic AI : Tools like Pistachio/Bkms_metabolic databases predict feasible routes for derivatives (e.g., ethoxy analogs) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with hydrolysis rates .
Data Contradiction Analysis
Scenario : Conflicting GC-MS results for this compound hydrolysis products.
Resolution Steps :
Verify oximation : Ensure hydroxylamine was added to stabilize α-keto acids during sample prep .
Calibrate detectors : Use biphenyl as an internal standard to normalize retention times .
Replicate in controlled conditions : Eliminate humidity (anhydrous Na₂SO₄) to prevent ester degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
